Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)-
Overview
Description
Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- is an organic compound with the molecular formula C20H16Br2O2 It is characterized by the presence of two bromine atoms and two phenylmethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- typically involves the bromination of a suitable precursor, followed by the introduction of phenylmethoxy groups. One common method involves the bromination of 1,2-dimethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then reacted with benzyl alcohol in the presence of a base, such as potassium carbonate, to introduce the phenylmethoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenylmethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., zinc, sodium borohydride), solvents (e.g., ethanol, acetic acid).
Major Products Formed
Substitution: Corresponding substituted derivatives (e.g., amino, thiol derivatives).
Oxidation: Aldehydes, carboxylic acids.
Reduction: Debrominated benzene derivatives.
Scientific Research Applications
Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the phenylmethoxy groups are oxidized to form more reactive intermediates. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2,5-dimethylbenzene
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 1,4-Dibromo-2,5-bis(bromomethyl)benzene
Uniqueness
Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- is unique due to the presence of both bromine atoms and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1,2-dibromo-4,5-bis(phenylmethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2O2/c21-17-11-19(23-13-15-7-3-1-4-8-15)20(12-18(17)22)24-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAHNTUWPGULOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2OCC3=CC=CC=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441281 | |
Record name | 1,1'-[(4,5-Dibromo-1,2-phenylene)bis(oxymethylene)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206995-42-8 | |
Record name | 1,1'-[(4,5-Dibromo-1,2-phenylene)bis(oxymethylene)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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